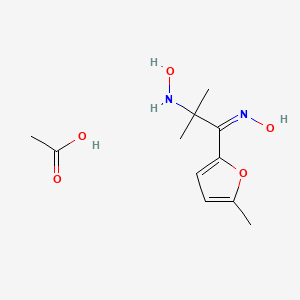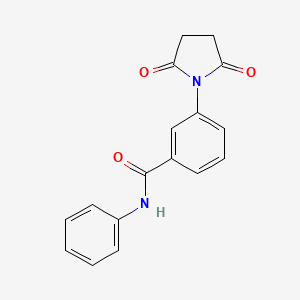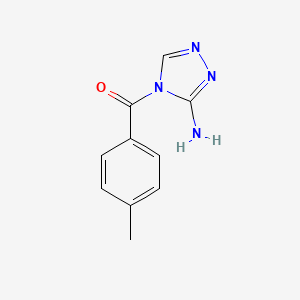
3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone, also known as NPBH, is a compound that has been studied extensively in the field of medicinal chemistry. This compound is a hydrazone derivative of 3-nitrobenzaldehyde and 4-amino-6-chloro-2-pyrimidinylhydrazine. NPBH has been shown to possess a variety of biological activities, including antimicrobial, antiviral, and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone is not fully understood, but several studies have suggested that it may act by inhibiting key enzymes or signaling pathways in the target cells. For example, this compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been reported to inhibit the activity of protein kinase C, a signaling molecule that is involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects, depending on the target cells and the concentration of the compound. For example, this compound has been reported to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of bacteria and fungi by disrupting their cell membranes or inhibiting key metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone has several advantages as a research tool, including its broad-spectrum antimicrobial and antiviral activity, as well as its potential as an anticancer agent. However, there are also limitations to its use in lab experiments, including its toxicity and potential side effects. Furthermore, the mechanism of action of this compound is not fully understood, which may limit its usefulness as a research tool in certain contexts.
Orientations Futures
There are several future directions for research on 3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone, including the development of new synthesis methods to improve yield and purity, as well as the optimization of its biological activities through structural modifications. Furthermore, the mechanism of action of this compound needs to be further elucidated, which may lead to the discovery of new targets and applications for this compound. Finally, the potential clinical applications of this compound as a therapeutic agent need to be explored further, including its efficacy and safety in preclinical and clinical trials.
Conclusion
In conclusion, this compound is a compound that has been extensively studied for its biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of this compound involves the reaction of 3-nitrobenzaldehyde with 4-amino-6-chloro-2-pyrimidinylhydrazine in the presence of a suitable solvent and a catalyst. The mechanism of action of this compound is not fully understood, but several studies have suggested that it may act by inhibiting key enzymes or signaling pathways in the target cells. Future research on this compound should focus on the development of new synthesis methods, the optimization of its biological activities, and the exploration of its clinical applications as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone involves the reaction of 3-nitrobenzaldehyde with 4-amino-6-chloro-2-pyrimidinylhydrazine in the presence of a suitable solvent and a catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified to obtain the final product. The synthesis of this compound has been described in several research articles, and the yield and purity of the product can be optimized by varying the reaction conditions.
Applications De Recherche Scientifique
3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone has been extensively studied for its biological activities, and several research articles have reported its potential as a therapeutic agent. This compound has been shown to possess antimicrobial activity against a wide range of bacteria and fungi, including drug-resistant strains. It has also been reported to exhibit antiviral activity against herpes simplex virus and respiratory syncytial virus. Furthermore, this compound has been shown to possess anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
6-chloro-2-N-[(E)-(3-nitrophenyl)methylideneamino]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN6O2/c12-9-5-10(13)16-11(15-9)17-14-6-7-2-1-3-8(4-7)18(19)20/h1-6H,(H3,13,15,16,17)/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCHZRZGDRYEHP-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=NC(=CC(=N2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC2=NC(=CC(=N2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-1-naphthyl-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5764775.png)

![8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5764794.png)
![2-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5764795.png)

![N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5764807.png)
![6-(3-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5764822.png)
![4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine](/img/structure/B5764831.png)


![2-fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5764868.png)
![4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5764873.png)
